(3,5-Dichloro-phenyl)-isopropyl sulfide
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Overview
Description
(3,5-Dichloro-phenyl)-isopropyl sulfide: is an organic compound characterized by the presence of a sulfide group attached to a 3,5-dichlorophenyl ring and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-phenyl)-isopropyl sulfide typically involves the reaction of 3,5-dichlorophenyl derivatives with isopropyl thiol or related sulfur-containing reagents. One common method includes the nucleophilic substitution reaction where 3,5-dichlorophenyl halides react with isopropyl thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichloro-phenyl)-isopropyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (3,5-Dichloro-phenyl)-isopropyl sulfide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound may be used to study the effects of sulfide-containing molecules on biological systems. It can also be employed in the development of bioactive compounds with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development. Research into its potential as an antimicrobial, anticancer, or anti-inflammatory agent is ongoing.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials that require specific chemical properties imparted by the sulfide group.
Mechanism of Action
The mechanism by which (3,5-Dichloro-phenyl)-isopropyl sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological macromolecules, potentially altering their function and activity.
Comparison with Similar Compounds
3,5-Dichlorophenyl isothiocyanate: Shares the 3,5-dichlorophenyl moiety but contains an isothiocyanate group instead of a sulfide group.
3,5-Dichlorophenyl propionic acid: Contains the same phenyl ring but with a propionic acid group.
3,5-Dichloropropiophenone: Another related compound with a ketone group attached to the phenyl ring.
Uniqueness: (3,5-Dichloro-phenyl)-isopropyl sulfide is unique due to its specific combination of a sulfide group and an isopropyl group attached to the 3,5-dichlorophenyl ring
Properties
IUPAC Name |
1,3-dichloro-5-propan-2-ylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVGKYLJYCILIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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